3-Amino-2-(3-bromobenzyl)propionic acid
Overview
Description
3-Amino-2-(3-bromobenzyl)propionic acid is an organic compound with the molecular formula C10H12BrNO2 It is characterized by the presence of an amino group, a bromobenzyl group, and a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(3-bromobenzyl)propionic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzyl chloride and glycine.
Reaction Conditions: The reaction between 3-bromobenzyl chloride and glycine is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and pH.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-(3-bromobenzyl)propionic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The bromobenzyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can be employed.
Major Products:
Oxidation Products: Nitro or imino derivatives.
Reduction Products: Benzyl derivatives.
Substitution Products: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
3-Amino-2-(3-bromobenzyl)propionic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Amino-2-(3-bromobenzyl)propionic acid exerts its effects involves:
Molecular Targets: The compound can interact with various enzymes and receptors, influencing their activity.
Pathways Involved: It may participate in metabolic pathways, affecting the synthesis and degradation of biomolecules.
Comparison with Similar Compounds
3-Amino-2-(4-bromobenzyl)propionic acid: Similar structure but with the bromine atom in the para position.
3-Amino-2-(3-chlorobenzyl)propionic acid: Chlorine atom instead of bromine.
3-Amino-2-(3-methylbenzyl)propionic acid: Methyl group instead of bromine.
Uniqueness: 3-Amino-2-(3-bromobenzyl)propionic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications.
Properties
IUPAC Name |
2-(aminomethyl)-3-(3-bromophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-9-3-1-2-7(5-9)4-8(6-12)10(13)14/h1-3,5,8H,4,6,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOJQDSCSICOOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674213 | |
Record name | 2-(Aminomethyl)-3-(3-bromophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910443-86-6 | |
Record name | 2-(Aminomethyl)-3-(3-bromophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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